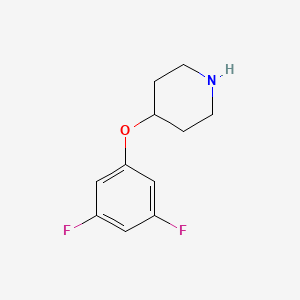
(1S)-1-(1H-imidazol-2-yl)-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(1H-imidazol-2-yl)-2-methylpropan-1-amine is a chemical compound that features an imidazole ring, a common structure in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(1H-imidazol-2-yl)-2-methylpropan-1-amine typically involves the reaction of an imidazole derivative with a suitable amine precursor. One common method involves the use of (S)-2-methylpropan-1-amine as a starting material, which is then reacted with an imidazole derivative under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or platinum to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(1H-imidazol-2-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce any functional groups present on the imidazole ring.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles like halides or alkoxides replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can lead to the formation of reduced imidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1S)-1-(1H-imidazol-2-yl)-2-methylpropan-1-amine is used as a building block for the synthesis of more complex molecules. Its imidazole ring is a versatile moiety that can participate in various chemical reactions, making it valuable for organic synthesis.
Biology
In biological research, this compound is studied for its potential as a ligand in enzyme inhibition and receptor binding studies. The imidazole ring is known to interact with metal ions and proteins, making it useful in the design of biologically active molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Compounds containing imidazole rings are often found in drugs that target specific enzymes or receptors, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes, including catalysis and material synthesis.
Mechanism of Action
The mechanism of action of (1S)-1-(1H-imidazol-2-yl)-2-methylpropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions and form hydrogen bonds with amino acid residues in proteins, leading to inhibition or activation of specific biological pathways. This compound may also act as a ligand, binding to receptors and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide
- 4-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)-1,3-dihydroisoindole
Uniqueness
Compared to similar compounds, (1S)-1-(1H-imidazol-2-yl)-2-methylpropan-1-amine stands out due to its specific structural features and reactivity. The presence of the methyl group on the propan-1-amine moiety provides unique steric and electronic properties, influencing its interaction with molecular targets and its behavior in chemical reactions.
Properties
Molecular Formula |
C7H13N3 |
|---|---|
Molecular Weight |
139.20 g/mol |
IUPAC Name |
(1S)-1-(1H-imidazol-2-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C7H13N3/c1-5(2)6(8)7-9-3-4-10-7/h3-6H,8H2,1-2H3,(H,9,10)/t6-/m0/s1 |
InChI Key |
WBNFIORQLJOELA-LURJTMIESA-N |
Isomeric SMILES |
CC(C)[C@@H](C1=NC=CN1)N |
Canonical SMILES |
CC(C)C(C1=NC=CN1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



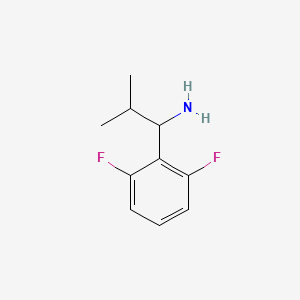
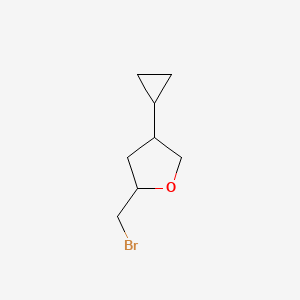
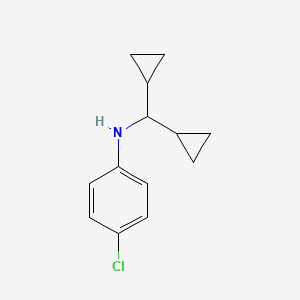
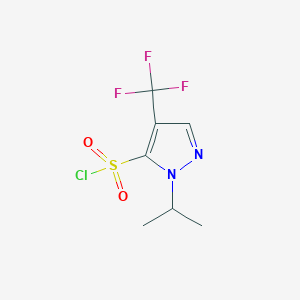
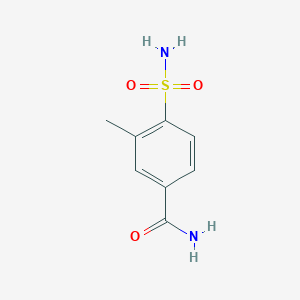
![6-Cyclopropyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene](/img/structure/B13256390.png)
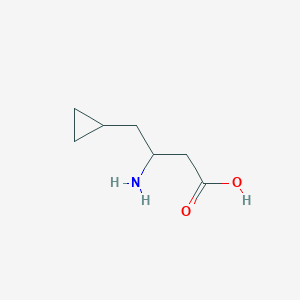
![Methyl 2-[4-methyl-2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B13256398.png)
![2-[(2-Aminopropyl)sulfanyl]-5-methyl-1,3,4-thiadiazole](/img/structure/B13256400.png)
![7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B13256404.png)
